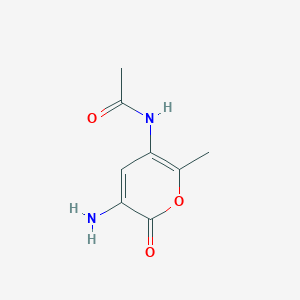
5-Acetyl-2-carbethoxy-N,N-dimethyltryptamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetyl-2-carbethoxy-N,N-dimethyltryptamine hydrochloride is a synthetic compound belonging to the tryptamine family Tryptamines are a class of compounds that are structurally similar to the amino acid tryptophan and are known for their psychoactive properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-carbethoxy-N,N-dimethyltryptamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole ring, which is a common structure in tryptamines.
Acetylation: The indole ring is acetylated to introduce the acetyl group at the 5-position.
Carbethoxylation: The carbethoxy group is introduced at the 2-position of the indole ring.
Dimethylation: The ethylamine side chain is dimethylated to form the N,N-dimethyltryptamine structure.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can improve the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Acetyl-2-carbethoxy-N,N-dimethyltryptamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced amines.
Wissenschaftliche Forschungsanwendungen
5-Acetyl-2-carbethoxy-N,N-dimethyltryptamine hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex tryptamine derivatives.
Biology: The compound is studied for its interactions with biological receptors and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Acetyl-2-carbethoxy-N,N-dimethyltryptamine hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to serotonin receptors, particularly the 5-HT2A receptor, which plays a role in modulating mood, perception, and cognition. The binding of the compound to these receptors can lead to altered neurotransmitter release and changes in neural activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyltryptamine (DMT): A naturally occurring tryptamine known for its psychoactive effects.
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Another psychoactive tryptamine with a similar structure.
Psilocybin: A naturally occurring compound found in certain mushrooms, known for its hallucinogenic properties.
Uniqueness
5-Acetyl-2-carbethoxy-N,N-dimethyltryptamine hydrochloride is unique due to its specific chemical modifications, which may confer distinct pharmacological properties compared to other tryptamines. Its acetyl and carbethoxy groups may influence its binding affinity and activity at serotonin receptors, making it a valuable compound for research.
Eigenschaften
CAS-Nummer |
74038-97-4 |
|---|---|
Molekularformel |
C17H23ClN2O3 |
Molekulargewicht |
338.8 g/mol |
IUPAC-Name |
ethyl 5-acetyl-3-[2-(dimethylamino)ethyl]-1H-indole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H22N2O3.ClH/c1-5-22-17(21)16-13(8-9-19(3)4)14-10-12(11(2)20)6-7-15(14)18-16;/h6-7,10,18H,5,8-9H2,1-4H3;1H |
InChI-Schlüssel |
CBKPINXMNBVVFV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C(=O)C)CCN(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




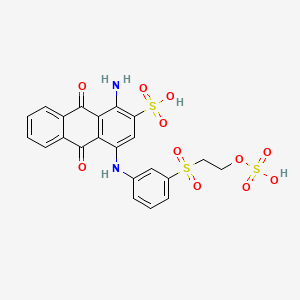
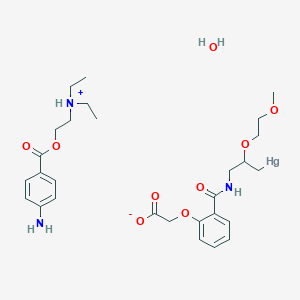
![(3E,5S,8R,10R,13R,15R,19Z,26S)-2-hydroxy-11-(1-methoxyethyl)-10-methyl-14-oxa-22,27-diazahexacyclo[24.2.1.05,17.07,16.08,12.013,15]nonacosa-1,3,19-triene-21,28,29-trione](/img/structure/B13778452.png)
![azanium;1-butan-2-yl-7-[[2-hydroxy-5-(4-hydroxyphenyl)sulfonylphenyl]methyl]naphthalene-2-sulfonate](/img/structure/B13778453.png)
![1-[4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13778464.png)
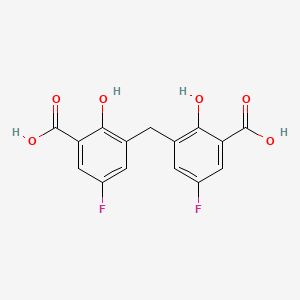


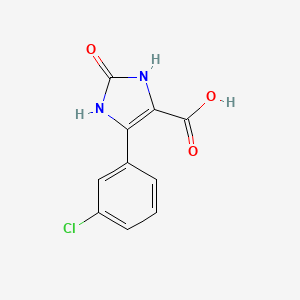
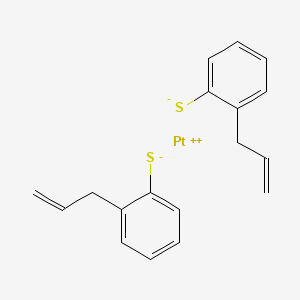
![[2-(Acetylsulfanylmethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B13778505.png)
